methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. This structure is substituted with a methyl ester at position 2, an amino group at position 3, a 4-methoxyphenyl group at position 4, and a phenyl group at position 4. Its molecular formula is C₂₃H₁₈N₂O₃S, with a molecular weight of 402.47 g/mol. The compound is synthesized via Thorpe-Ziegler cyclization or condensation reactions involving chloroacetonitrile derivatives . Key structural attributes include:
- Electronic features: The electron-donating 4-methoxyphenyl and phenyl groups enhance aromatic π-conjugation.
- Solubility: The methyl ester group increases lipophilicity (predicted logP ~5.5), limiting aqueous solubility .
- Reactivity: The amino group at position 3 enables further derivatization, such as carboxamide formation .
Properties
IUPAC Name |
methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)24-21-18(16)19(23)20(28-21)22(25)27-2/h3-12H,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQPMVQPRXTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)OC)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[2,3-b]pyridine intermediate, followed by the introduction of amino, methoxyphenyl, and phenyl substituents through various substitution reactions. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidative Transformations
The 3-amino group undergoes regioselective oxidation. In aqueous NaOCl/EtOH, dimerization occurs via a radical mechanism, forming a disulfide-bridged dimer. Conversely, in dichloromethane (DCM), oxidation yields a ketone derivative via C–S bond cleavage .
Table 2: Oxidation Pathways
| Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| NaOCl, EtOH, 6–9 h | Dimer (disulfide bridge) | 28–29 | Solvent-dependent selectivity |
| NaOCl, DCM, 4 h | 3-Oxo-thienopyridine derivative | 45–50 | Ketone confirmed by NMR |
Ester Functionalization
The methyl ester undergoes hydrolysis and transesterification:
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Hydrolysis : Treatment with NaOH in aqueous ethanol generates the carboxylic acid, enabling further coupling (e.g., amide formation) .
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Transesterification : Reacting with higher alcohols (e.g., ethanol, isopropanol) in acidic media yields corresponding esters .
Table 3: Ester Reactivity
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 2M NaOH, EtOH/H₂O, reflux, 4 h | Carboxylic acid | 85 |
| Transesterification | H₂SO₄, ROH (R = Et, iPr), 60°C | Ethyl/isopropyl ester | 70–78 |
Cross-Coupling Reactions
The phenyl and 4-methoxyphenyl groups participate in Pd-catalyzed cross-couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids under Pd(dppf)Cl₂ catalysis introduces substituents at the 6-phenyl position .
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Buchwald-Hartwig Amination : The 3-amino group couples with aryl halides to form secondary amines .
Table 4: Cross-Coupling Examples
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl) derivative | 75 |
| Buchwald-Hartwig | 2-Bromopyridine | 3-(Pyridin-2-yl)amino derivative | 68 |
Nucleophilic Substitution at the Amino Group
The 3-amino group reacts with electrophiles:
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Acylation : Treatment with acetyl chloride forms the 3-acetamido derivative .
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Schiff Base Formation : Condensation with aromatic aldehydes yields imines, which are redox-active.
Table 5: Amino Group Reactivity
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | 3-Acetamido derivative | 90 |
| Schiff Base Formation | 4-Nitrobenzaldehyde, EtOH | 3-(4-Nitrobenzylidene)imine | 82 |
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
Scientific Research Applications
Pharmacological Potential
Methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate exhibits several notable biological activities:
- Anticancer Activity : Research indicates that thieno[2,3-b]pyridine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Compounds within this class have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antibiotic.
- Anti-inflammatory Mechanisms : Research has indicated that this compound may reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Carboxamide : Carboxamide derivatives (e.g., compound in ) exhibit higher stability and hydrogen-bonding capacity compared to ester analogs, influencing bioavailability .
- Substituent Effects: 4-Methoxyphenyl (target compound) vs. Phenyl at Position 6 (target compound) vs. trifluoromethyl (): Trifluoromethyl groups increase electronegativity, altering reactivity and metabolic stability.
- Synthetic Flexibility : Benzyl esters () require milder deprotection conditions compared to methyl esters.
Physicochemical Properties
Biological Activity
Methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the thieno[2,3-b]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure features a thieno[2,3-b]pyridine core with various substituents that influence its chemical behavior and biological interactions. The presence of functional groups such as amino and carboxylate esters enhances its reactivity and potential pharmacological properties.
Molecular Formula : C22H22N2O3S
Molecular Weight : 398.48 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through several established methodologies, including:
- C-C Pd-catalyzed Suzuki-Miyaura cross-coupling : This method involves coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl boranes.
- Electrophilic substitution reactions : Utilizing substituted 2-aminothiophenes under basic conditions to introduce various substituents.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of thieno[2,3-b]pyridine derivatives. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The most promising derivative exhibited a GI50 concentration of 13 μM, indicating its potency against cancer cells without affecting normal cells significantly.
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Cell cycle arrest (G0/G1 phase increase) |
Inflammation and Pain Management
In pharmacological evaluations, compounds within the thieno[2,3-b]pyridine class have been studied for their anti-inflammatory properties. One study identified a derivative with an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests a potential role in managing inflammatory conditions.
Case Studies
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Antitumor Efficacy : A study conducted on methyl 3-amino derivatives showed that certain compounds led to reduced tumor sizes in an in ovo CAM model, which is useful for evaluating angiogenesis and tumor growth responses.
- Study Findings :
- Significant decrease in viable cell numbers.
- No alteration in apoptotic markers such as PARP or caspase-3, suggesting apoptosis is not the primary mechanism of action.
- Study Findings :
- Anti-inflammatory Properties : Another investigation into related thieno[2,3-b]pyridine derivatives revealed their effectiveness as EP4 antagonists, highlighting their potential utility in treating pain and inflammation.
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate?
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Cyclocondensation : Reacting substituted pyridine precursors with thiophene derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Introducing the 4-methoxyphenyl and phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized with palladium catalysts (e.g., Pd(PPh₃)₄) .
- Esterification : Final carboxylate ester formation using methanol and acid catalysts (e.g., H₂SO₄) to stabilize the product . Key characterization tools include ¹H/¹³C NMR (to confirm regiochemistry) and HPLC-MS (for purity >95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165 ppm) to confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and rule out side products (e.g., incomplete cyclization) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and spatial arrangement of the thieno[2,3-b]pyridine core .
Q. What experimental design principles should guide initial bioactivity screening?
Use split-plot or factorial designs to efficiently test variables like concentration, solvent, and biological models. For example:
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays with triplicate replicates and negative/positive controls .
- Dose-response curves : Apply logarithmic dilution series (1 nM–100 µM) to calculate IC₅₀ values, ensuring statistical rigor via ANOVA or Student’s t-test .
Advanced Research Questions
Q. How can contradictory results in the compound’s bioactivity across studies be resolved?
Discrepancies often arise from variability in assay conditions or impurity profiles . Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzymatic inhibition assays to ensure reproducibility .
- Batch-to-batch analysis : Use LC-MS to quantify trace impurities (e.g., unreacted intermediates) that may modulate activity .
- Meta-analysis : Compare datasets using tools like Bland-Altman plots to identify systemic biases (e.g., solvent effects) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Advanced approaches involve:
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the 3-amino group and π-π stacking with aromatic substituents .
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying pH and temperature conditions to infer binding mechanisms .
- Metabolomics : Track metabolic perturbations in treated cells via LC-HRMS to identify pathways affected (e.g., apoptosis or oxidative stress) .
Q. How can the synthetic yield of this compound be optimized for scale-up?
Apply Design of Experiments (DoE) to identify critical factors:
- Response Surface Methodology (RSM) : Optimize reaction time, temperature, and catalyst loading to maximize yield .
- Solvent screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce byproducts .
- Continuous flow chemistry : Enhance reproducibility and scalability using microreactors, which minimize thermal gradients .
Q. What strategies address stability challenges during long-term storage?
Stability is influenced by hydrolysis of the ester group and photooxidation :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder under inert gas (N₂ or Ar) .
- Protective excipients : Add antioxidants (e.g., BHT) or UV blockers (e.g., titanium dioxide) for light-sensitive batches .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
